molecular formula C15H15F3N8 B2912567 6-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-9H-purine CAS No. 2034330-32-8

6-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-9H-purine

Cat. No.: B2912567
CAS No.: 2034330-32-8
M. Wt: 364.336
InChI Key: ZVAJHHKCJNSLAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-9H-purine is a complex organic compound that features a purine core substituted with a piperazine ring and a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-9H-purine typically involves multiple steps, starting with the preparation of the pyrimidine and purine intermediates. One common method involves the reaction of 2-methyl-6-(trifluoromethyl)pyrimidine-4-amine with piperazine under controlled conditions to form the pyrimidine-piperazine intermediate. This intermediate is then reacted with a purine derivative to yield the final compound. The reaction conditions often include the use of solvents such as chloroform and catalysts like potassium carbonate .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-9H-purine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine or pyrimidine rings .

Scientific Research Applications

6-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-9H-purine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. The trifluoromethyl group enhances its stability and lipophilicity, making it a promising candidate for drug development .

Properties

IUPAC Name

6-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-7H-purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N8/c1-9-23-10(15(16,17)18)6-11(24-9)25-2-4-26(5-3-25)14-12-13(20-7-19-12)21-8-22-14/h6-8H,2-5H2,1H3,(H,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVAJHHKCJNSLAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3NC=N4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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